Dibenzo[a,j]perylene
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Overview
Description
Dibenzo[a,j]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16. It consists of five fused benzene rings, forming a large, planar structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[a,j]perylene can be synthesized through several methods, including the Scholl reaction, which involves the cyclodehydrogenation of suitable precursors. One common precursor is 10-methyleneanthrone, which undergoes dimerization followed by cyclization to form dibenzo(a)perylene .
Industrial Production Methods
Industrial production of dibenzo(a)perylene typically involves the use of high-temperature pyrolysis of organic materials containing aromatic hydrocarbons. This process can yield various PAHs, including dibenzo(a)perylene, which can then be isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,j]perylene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated dibenzo(a)perylene.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Dibenzo[a,j]perylene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other molecules.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of dibenzo(a)perylene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. Additionally, it can interact with proteins involved in cell signaling pathways, such as p53 and Bcl-2, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo(ghi)perylene: Another PAH with a similar structure but fewer benzene rings.
Perylene: A smaller PAH with four fused benzene rings.
Benzo(a)pyrene: A well-known PAH with carcinogenic properties
Uniqueness
Dibenzo[a,j]perylene is unique due to its larger size and higher degree of conjugation compared to other PAHs. This results in distinct electronic properties and reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
191-87-7 |
---|---|
Molecular Formula |
C28H16 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H |
InChI Key |
GCANSAYVHQONFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
191-87-7 | |
Synonyms |
Dibenzo[a,j]perylene |
Origin of Product |
United States |
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